![molecular formula C6H6ClFN2O2 B2385014 4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride CAS No. 2260937-10-6](/img/structure/B2385014.png)
4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride
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Overview
Description
4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H5FN2O2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution and subsequent salt formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, bases such as sodium hydroxide, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition :
4-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride has been studied for its potential as an enzyme inhibitor. Notably, it has shown effectiveness against mutated KRAS proteins associated with certain cancers. In vitro studies indicate that treatment with this compound can significantly reduce tumor growth rates by inhibiting mutated KRAS, leading to increased apoptosis markers in tumor samples .
Therapeutic Applications :
The compound is being explored for its therapeutic potential in cancer treatment. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of critical signaling pathways. This positions it as a candidate for developing targeted therapies against various malignancies .
Biological Research
Nicotinic Receptor Modulation :
Research has also indicated that 4-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride acts as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs). This modulation enhances receptor responses when combined with agonists like nicotine, suggesting potential applications in neuropharmacology.
Case Studies
- KRAS Inhibition : A study investigated the effects of 4-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride on KRAS G12C mutations. Results showed significant reductions in tumor growth and unmodified KRAS protein levels, indicating its potential as a therapeutic agent in oncology.
- Nicotinic Receptor Modulation : Another study focused on the compound's role in modulating nicotinic acetylcholine receptors. It was found to enhance receptor responses significantly when used alongside nicotine, suggesting implications for treating neurological disorders.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and specificity, making it a valuable tool in medicinal chemistry. The pathways involved often include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Similar in structure but lacks the carboxylic acid group.
4-Amino-3-fluoropyridine-2-carboxylic acid: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness
4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid, and a fluorine atom, contributing to its biological interactions and therapeutic potential.
The molecular formula of 4-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride is C6H6ClF N2O2. Its synthesis typically involves the fluorination of pyridine derivatives, followed by the formation of the hydrochloride salt through reaction with hydrochloric acid. The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity and applications in drug development.
The biological activity of 4-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances binding affinity and specificity, making it a valuable tool in medicinal chemistry. The compound has been studied for its role as an enzyme inhibitor, particularly in relation to cancer therapies targeting mutated proteins such as KRAS .
Enzyme Inhibition
Research has indicated that 4-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride exhibits potential as an enzyme inhibitor. For instance, it has been shown to inhibit certain kinases involved in cancer progression. In vitro studies demonstrated that this compound could effectively reduce the activity of mutated KRAS proteins, leading to decreased tumor growth rates in experimental models .
Therapeutic Applications
The compound has been explored for its therapeutic applications in various diseases, particularly cancer. Its ability to modulate enzyme activity positions it as a candidate for developing targeted therapies. In preclinical studies, it has been associated with inducing apoptosis in cancer cells through the inhibition of critical signaling pathways .
Case Studies
- KRAS Inhibition : A study focused on the inhibition of KRAS G12C mutations demonstrated significant reductions in tumor growth when treated with 4-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride. The treatment led to a five-fold reduction in unmodified KRAS protein levels and increased apoptosis markers in tumor samples .
- Nicotinic Receptor Modulation : Another research effort investigated the compound's effect on nicotinic acetylcholine receptors (nAChRs). It was found to act as a positive allosteric modulator at α7 nAChRs, enhancing receptor responses when combined with agonists like nicotine .
Comparative Analysis
To better understand the unique properties of 4-Amino-5-fluoropyridine-2-carboxylic acid; hydrochloride, a comparison with similar compounds can be insightful.
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-Amino-5-fluoropyridine-2-carboxylic acid | Contains amino and carboxylic groups | Enzyme inhibition (e.g., KRAS), nAChR modulation |
2-Amino-5-fluoropyridine | Lacks carboxylic group | Limited biological activity compared to target compound |
4-Amino-3-fluoropyridine-2-carboxylic acid | Different substitution pattern | Varies in enzyme inhibition potency |
Properties
IUPAC Name |
4-amino-5-fluoropyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-3-2-9-5(6(10)11)1-4(3)8;/h1-2H,(H2,8,9)(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXMTCOHHKRUPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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